5'-Azido-2',5'-dideoxyuridine

Description

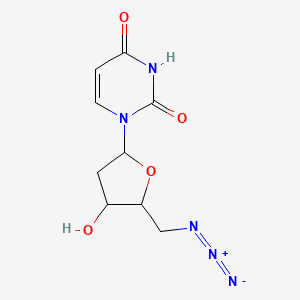

5'-Azido-2',5'-dideoxyuridine is a synthetic nucleoside analogue characterized by azido (-N₃) substitution at the 5'-position and removal of hydroxyl groups at the 2' and 5' positions of the sugar moiety. Its synthesis involves tosylation of 5-(hydroxymethyl)-2'-deoxyuridine followed by azide substitution, yielding derivatives such as 5'-(azidomethyl)-2'-deoxyuridine . The compound has been studied for its unique reactivity, including the formation of aminyl radicals upon electron attachment, which exhibit site-dependent behavior (e.g., σ-type iminyl radical formation at primary carbon sites) .

Propriétés

Formule moléculaire |

C9H11N5O4 |

|---|---|

Poids moléculaire |

253.22 g/mol |

Nom IUPAC |

1-[5-(azidomethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H11N5O4/c10-13-11-4-6-5(15)3-8(18-6)14-2-1-7(16)12-9(14)17/h1-2,5-6,8,15H,3-4H2,(H,12,16,17) |

Clé InChI |

VAGBIQTXMSHWJX-UHFFFAOYSA-N |

SMILES canonique |

C1C(C(OC1N2C=CC(=O)NC2=O)CN=[N+]=[N-])O |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Table 1: Structural Features of Analogous Azido-Modified Nucleosides

Key Insights :

- Positional Effects: The 5'-azido group in this compound contrasts with 3'-azido derivatives (e.g., AZT, AzdU), which are more extensively studied for antiviral activity.

- Base Modifications : Unlike AZT (thymine base), this compound retains a uracil base, which may alter substrate recognition by kinases or viral polymerases .

Metabolic and Pharmacokinetic Profiles

Table 2: Metabolic Pathways and Key Metabolites

Key Insights :

- Unique Metabolism of AzdU : AzdU forms 5'-O-diphosphohexose derivatives (e.g., diphosphoglucose, diphospho-N-acetylglucosamine), which account for 20–30% of intracellular metabolites in human PBMC/BMC. This pathway, shared with deoxyuridine, may reduce toxicity by sequestering active metabolites .

- AZT Toxicity: AZT’s bone marrow toxicity correlates with prolonged AZT-MP accumulation and 3'-azido reduction to 3'-amino-2',3'-dideoxythymidine, a toxic catabolite .

Antiviral Activity and Resistance

Table 3: Antiviral Efficacy and Selectivity

Key Insights :

- Resistance Profiles : AZT resistance arises from RT mutations (e.g., M41L, T215Y) that enhance excision of AZT-MP from DNA. AzdU resistance is less studied but may involve reduced activation by kinases .

Méthodes De Préparation

Nitration of 5'-dUMP to 5-Nitro-dUMP

The disodium salt of 5'-dUMP is converted to its protonated form via ion exchange chromatography. In anhydrous dimethylformamide (DMF), nitrosonium tetrafluoroborate introduces a nitro group at the C-5 position of uracil, yielding 5-nitro-dUMP (5-NO₂-dUMP). This step achieves >95% conversion efficiency under inert atmospheric conditions.

Reduction to 5-Amino-dUMP

Metallic zinc reduces 5-NO₂-dUMP in an acidified aqueous solution, producing 5-amino-dUMP (5-NH₂-dUMP). The reaction is monitored via UV spectroscopy, with characteristic absorption shifts from 320 nm (nitro) to 280 nm (amino).

Diazotization and Azide Substitution

5-NH₂-dUMP undergoes diazotization using sodium nitrite (NaNO₂) in hydrochloric acid, forming a diazonium intermediate. Subsequent treatment with sodium azide (NaN₃) replaces the diazo group with an azide, yielding 5-azido-dUMP (5-N₃-dUMP). The reaction proceeds at 0–5°C to minimize side reactions, with a reported yield of 85–90%.

Conversion to 5-Azido-2'-Deoxyuridine-5'-Triphosphate (5-N₃-dUTP)

Phosphorylation of 5-N₃-dUMP involves activating the monophosphate with diphenylchlorophosphate in DMF, followed by coupling with pyrophosphate. The tetrabutylammonium salt of pyrophosphate facilitates nucleophilic attack, forming 5-N₃-dUTP in 70–75% yield. Purification via ion-exchange chromatography ensures >98% purity for enzymatic incorporation into DNA.

Alternative Halogenation-Azidation Pathways

A complementary methodology employs halogen-azide intermediates for C-5 modifications. For example, treating 2'-deoxyuridine with iodine monochloride (ICl) or N-bromosuccinimide (NBS) in the presence of sodium azide generates 5-halo-6-azido-5,6-dihydro intermediates, which decompose to 5-azido derivatives. This one-pot reaction achieves 90–96% yields for 5-iodo and 5-bromo analogs, while chlorination requires elevated temperatures (45°C) for 65–84% efficiency.

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

Q & A

Q. What are the established synthetic routes for 5'-Azido-2',5'-dideoxyuridine, and what are their limitations?

The primary synthesis involves nitration of 2'-deoxyuridine at the 5-position using nitrosonium tetrafluoroborate, followed by reduction to 5-amino-2'-deoxyuridine and diazotization/azide substitution. However, this method yields only 10–20% product due to side reactions and requires extensive purification . Alternative approaches, such as benzylamination/reduction protocols, improve precursor accessibility but face glycosidic bond cleavage during diazotization, necessitating precise temperature control (0°C) and reagent stoichiometry . Researchers should prioritize optimizing reaction conditions (e.g., catalyst selection, solvent systems) to mitigate these issues.

Q. Which analytical techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming structural integrity, particularly the azido group's presence at the 5'-position. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and purity. Chromatographic methods (HPLC or TLC) monitor reaction progress and isolate intermediates. For photochemical studies, UV-Vis spectroscopy tracks azide-specific absorbance bands. Ensure deuterated solvents (e.g., CDCl₃) are used for NMR to avoid signal interference .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Use self-contained breathing apparatus and nitrile gloves to prevent dermal/ocular exposure. Work under a fume hood to avoid inhaling vapors or aerosols. Avoid drains to prevent environmental contamination. Store at 0–6°C in airtight, light-resistant containers to preserve stability . Emergency procedures include rinsing exposed skin/eyes with water for 15 minutes and consulting safety data sheets (SDS) for spill management .

Advanced Research Questions

Q. How can researchers optimize the low yield of this compound synthesis?

Modify the diazotization step by substituting NaNO₂/HCl with tert-butyl nitrite to stabilize reactive intermediates. Explore microwave-assisted synthesis to accelerate reaction kinetics and reduce side products. Catalytic hydrogenolysis with Pd/C and ammonium formate may improve precursor (5-amino-2'-deoxyuridine) purity before azide substitution . Parallel reaction screening (e.g., varying solvents like DMF or acetonitrile) can identify optimal conditions.

Q. How should contradictory spectral data (e.g., NMR shifts) be resolved during structural validation?

Cross-reference observed chemical shifts with published analogues (e.g., 5-azidouridine derivatives) to identify deviations caused by solvent effects or tautomerism. Use 2D NMR (COSY, HSQC) to resolve overlapping signals. If inconsistencies persist, validate via X-ray crystallography or computational modeling (DFT) to confirm bond angles and electronic environments .

Q. What methodologies enable the application of this compound in photochemical protein labeling?

Utilize UV irradiation (254–365 nm) to generate nitrene intermediates, which form covalent bonds with proximal proteins. Couple with click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for post-labeling modifications. Control irradiation duration and intensity to minimize protein denaturation. Validate labeling efficiency via SDS-PAGE with fluorescent tags or Western blotting .

Q. How does the stability of this compound vary under different pH and temperature conditions?

Conduct accelerated stability studies by incubating the compound in buffers (pH 3–9) at 25°C and 40°C. Monitor azide decomposition via FTIR (loss of ~2100 cm⁻¹ peak) or HPLC. Results indicate higher stability in neutral pH and lower temperatures; acidic conditions promote hydrolysis, while elevated temperatures accelerate degradation. Use lyophilization for long-term storage to mitigate hydrolysis .

Methodological Frameworks for Research Design

- Experimental Reproducibility : Document reagent sources (e.g., nitrosonium tetrafluoroborate batch numbers), equipment calibration, and environmental conditions (humidity, temperature) to ensure replicability .

- Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses. Use PICO (Population, Intervention, Comparison, Outcome) for comparative studies (e.g., efficacy vs. traditional uridine analogues) .

- Ethical Compliance : Adhere to institutional biosafety guidelines for azide handling and waste disposal. Include ethics committee approvals in multi-site studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.